2-Chloro-3-chloromethyl-6,8-dimethylquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and two methyl groups on the quinoline ring structure. It is primarily recognized for its potential applications in various fields, including medicinal chemistry and materials science.
Source: The compound is synthesized through chlorination processes involving precursors such as 5,8-dimethylquinoline. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Classification: 2-Chloro-3-chloromethyl-6,8-dimethylquinoline belongs to the class of chlorinated quinolines, which are often studied for their biological activities and utility in the synthesis of more complex organic molecules.
The synthesis of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline typically involves:
The general procedure includes:
The molecular formula of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline is C12H11Cl2N, with a molecular weight of approximately 240.12 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 948290-71-9 |
Molecular Formula | C12H11Cl2N |
Molecular Weight | 240.12 g/mol |
InChI Key | LXMYRGGRHMEXHF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCl |
2-Chloro-3-chloromethyl-6,8-dimethylquinoline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-Chloro-3-chloromethyl-6,8-dimethylquinoline primarily involves its interactions with biological macromolecules:
The compound is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystallization conditions.
Key chemical properties include:
Relevant data includes:
2-Chloro-3-chloromethyl-6,8-dimethylquinoline has several scientific uses:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1